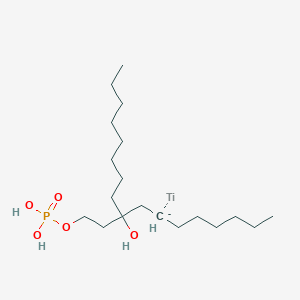
Isopropyl tri(dioctylphosphate)titanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraisopropyl di(dioctylphosphate) titanate is an organometallic compound widely used in various fields of research and industry due to its unique properties. It is known for its ability to act as a coupling agent, enhancing the interaction between different materials, particularly in polymer composites.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetraisopropyl di(dioctylphosphate) titanate is typically synthesized by reacting titanium tetrachloride with isopropanol in the presence of dioctylphosphate. The reaction conditions often involve controlling the temperature and the molar ratios of the reactants to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of tetraisopropyl di(dioctylphosphate) titanate involves large-scale reactors where the reactants are mixed under controlled conditions. The process may include steps such as purification and distillation to achieve high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Tetraisopropyl di(dioctylphosphate) titanate undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form titanium dioxide and isopropanol.
Oxidation: Can be oxidized under specific conditions to form different titanium oxides.
Substitution: Can undergo substitution reactions where the isopropyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.
Oxidation: Requires oxidizing agents such as oxygen or hydrogen peroxide and is usually conducted at elevated temperatures.
Substitution: Various alkyl or aryl halides can be used as reagents, and the reactions are often carried out in the presence of a catalyst.
Major Products
Hydrolysis: Titanium dioxide and isopropanol.
Oxidation: Different titanium oxides depending on the conditions.
Substitution: Substituted titanates with different alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Tetraisopropyl di(dioctylphosphate) titanate has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the interaction between polymers and fillers in composite materials.
Biology: Employed in the modification of nanoparticles for biological applications, such as drug delivery systems.
Medicine: Investigated for its potential use in medical implants and devices due to its biocompatibility.
Industry: Widely used in the production of high-performance coatings, adhesives, and sealants.
Mecanismo De Acción
Tetraisopropyl di(dioctylphosphate) titanate exerts its effects through its ability to form strong bonds with both organic and inorganic materials. The titanium atom in the compound acts as a central coordination point, allowing it to interact with various substrates. This interaction enhances the mechanical properties and stability of the materials it is combined with .
Comparación Con Compuestos Similares
Similar Compounds
Titanium isopropoxide: Another titanium-based coupling agent with similar properties but different applications.
Titanium ethoxide: Used in similar applications but has different reactivity and properties.
Titanium butoxide: Another alkoxide of titanium with distinct properties and uses.
Uniqueness
Tetraisopropyl di(dioctylphosphate) titanate is unique due to its specific combination of isopropyl and dioctylphosphate groups, which provide it with distinct reactivity and compatibility with a wide range of materials. This makes it particularly valuable in applications requiring strong and stable interactions between different components .
Propiedades
Fórmula molecular |
C19H40O5PTi- |
|---|---|
Peso molecular |
427.4 g/mol |
Nombre IUPAC |
(3-hydroxy-3-octylundecyl) dihydrogen phosphate;titanium |
InChI |
InChI=1S/C19H40O5P.Ti/c1-3-5-7-9-11-13-15-19(20,17-18-24-25(21,22)23)16-14-12-10-8-6-4-2;/h13,20H,3-12,14-18H2,1-2H3,(H2,21,22,23);/q-1; |
Clave InChI |
PKEDZWCOGHWQHR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CCOP(=O)(O)O)(C[CH-]CCCCCC)O.[Ti] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dicyclohexylazanium;[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] phosphate](/img/structure/B13407950.png)

![(3aR,5aR,9aS)-3a,6,6-trimethyl-4,5,5a,7,8,9,9a,9b-octahydro-1H-benzo[e][1]benzofuran-2-one](/img/structure/B13407959.png)
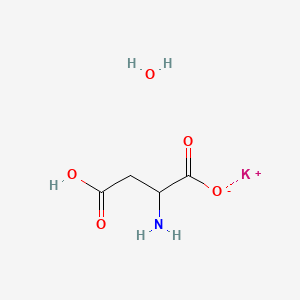

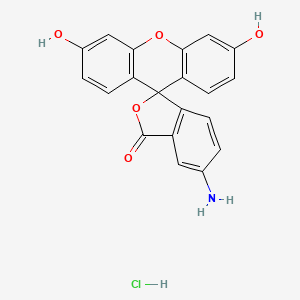
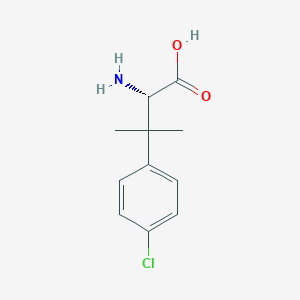
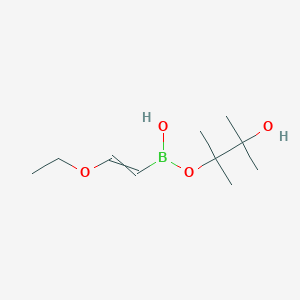

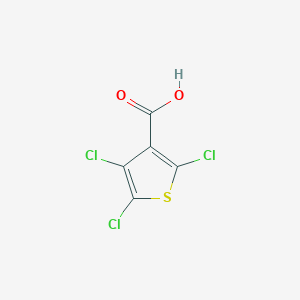
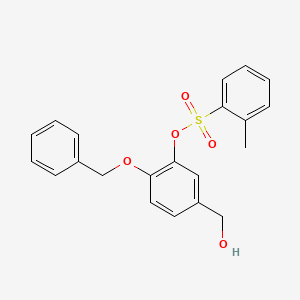

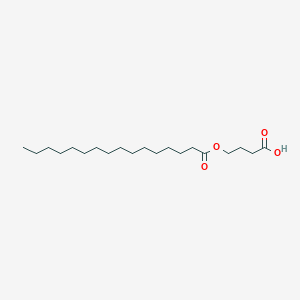
![2,7-Naphthalenedisulfonic acid, 5-[[4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]benzoyl]amino]-4-hydroxy-3-[(2-sulfophenyl)azo]-, trisodium salt](/img/structure/B13408021.png)
